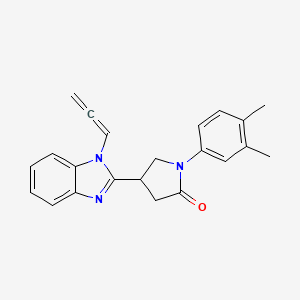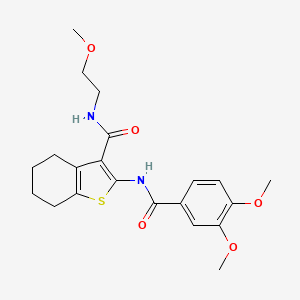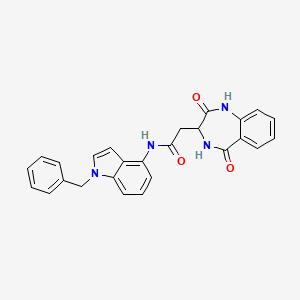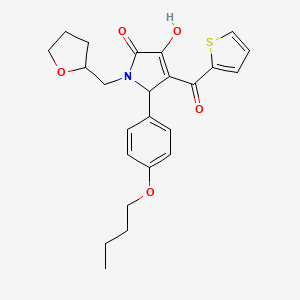![molecular formula C11H11N3O3 B14953279 methyl (2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B14953279.png)
methyl (2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)acetate is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. These compounds are known for their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)acetate typically involves the reaction of 2-amino-3-cyanopyridines with acetic acid in the presence of a catalytic amount of concentrated sulfuric acid. This reaction forms the intermediate compound, which is then treated with dimethyl sulfate in the presence of dimethyl sulfoxide and potassium carbonate to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis process described above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
化学反応の分析
Types of Reactions
Methyl (2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrido[2,3-d]pyrimidine core.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce alkyl or aryl groups into the molecule .
科学的研究の応用
Methyl (2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Its potential therapeutic properties are being explored for the development of new drugs.
作用機序
The mechanism of action of methyl (2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)acetate involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit dihydrofolate reductase (DHFR), an enzyme involved in the synthesis of nucleotides. This inhibition disrupts DNA synthesis and cell division, leading to its antimicrobial and antitumor effects . Additionally, the compound may interact with other enzymes and receptors, contributing to its diverse biological activities.
類似化合物との比較
Similar Compounds
- 2,3-dimethylpyrido[2,3-d]pyrimidin-4-one
- 4-chloro-2-methylpyrido[2,3-d]pyrimidine
- Pyrido[2,3-d]1,2,3-triazin-4-one
Uniqueness
Methyl (2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)acetate is unique due to its specific substitution pattern and the presence of the ester functional group. This structural uniqueness contributes to its distinct chemical reactivity and biological activities compared to other similar compounds .
特性
分子式 |
C11H11N3O3 |
|---|---|
分子量 |
233.22 g/mol |
IUPAC名 |
methyl 2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)acetate |
InChI |
InChI=1S/C11H11N3O3/c1-7-13-10-8(4-3-5-12-10)11(16)14(7)6-9(15)17-2/h3-5H,6H2,1-2H3 |
InChIキー |
BJBJSFOZMGLXSA-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=C(C=CC=N2)C(=O)N1CC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Bromo-1-(3-chlorophenyl)-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14953206.png)
![4-[(3-fluoro-4-methoxyphenyl)carbonyl]-1-(furan-2-ylmethyl)-3-hydroxy-5-[4-(prop-2-en-1-yloxy)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14953211.png)
![2-bromo-5-isopropyl-N-{3-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}-1,3-thiazole-4-carboxamide](/img/structure/B14953216.png)


![2-(methoxymethyl)-1-{[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]methyl}-1H-benzimidazole](/img/structure/B14953237.png)
![3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one](/img/structure/B14953241.png)
![5-(4-chlorophenyl)-4-[(3-fluoro-4-methoxyphenyl)carbonyl]-1-(furan-2-ylmethyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14953251.png)
![N-[2-(5-acetamido-4-phenyl-1,3-thiazol-2-yl)-4-phenyl-1,3-thiazol-5-yl]acetamide](/img/structure/B14953252.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[2-methyl-4-(propylsulfamoyl)phenoxy]acetamide](/img/structure/B14953267.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B14953269.png)
![N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]-N-(tetrahydrofuran-2-ylmethyl)glycinamide](/img/structure/B14953277.png)

